3-Ethoxy-4-methylthiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
3-ethoxy-4-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-3-11-6-5(2)4-12-7(6)8(9)10/h4H,3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQVKHORFNYRNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(SC=C1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-Ethoxy-4-methylthiophene-2-carboxylic acid is a compound belonging to the thiophene family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a thiophene ring substituted with an ethoxy group and a carboxylic acid functional group. This unique structure contributes to its chemical reactivity and biological activity.
Mechanisms of Biological Activity
Research indicates that thiophene derivatives, including this compound, exhibit a variety of biological activities:
- Antimicrobial Activity : Thiophenes have shown significant antimicrobial properties. For instance, studies have demonstrated that various thiophene derivatives inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Compounds in this class have been linked to anti-inflammatory activity, potentially through inhibition of pro-inflammatory cytokines and mediators. This could make them candidates for treating inflammatory diseases .
- Anticancer Properties : Some studies have indicated that thiophene derivatives can induce apoptosis in cancer cells. The specific mechanisms often involve the modulation of cell cycle progression and the induction of oxidative stress .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiophene derivatives against common pathogens. The results indicated that compounds with similar structures to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .
- Anti-cancer Activity : In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that certain thiophene derivatives significantly reduced cell viability, with IC50 values indicating potent cytotoxic effects. The mechanism was attributed to cell cycle arrest and apoptosis induction .
- Anti-inflammatory Mechanisms : Research highlighted the ability of thiophene compounds to modulate inflammatory pathways, reducing levels of TNF-alpha and IL-6 in cellular models. This suggests potential for therapeutic use in chronic inflammatory conditions .
Scientific Research Applications
Pharmaceutical Applications
1.1. Role in Drug Development
3-Ethoxy-4-methylthiophene-2-carboxylic acid is primarily investigated for its potential use as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives are known to exhibit biological activities that can be harnessed in drug formulation.
- Example: Articaine Synthesis
1.2. Antimicrobial Properties
Research indicates that thiophene derivatives possess antimicrobial properties, making this compound a candidate for developing new antimicrobial agents. Studies have shown that modifications of thiophene compounds can lead to increased activity against various pathogens .
Materials Science
2.1. Conductive Polymers
Thiophene-based compounds are integral to the development of conductive polymers used in organic electronics. The incorporation of this compound into polymer matrices can enhance electrical conductivity and stability.
- Case Study: Organic Photovoltaics
2.2. Coatings and Adhesives
The unique chemical structure allows for modifications that can lead to improved adhesion properties and durability in coatings. This application is particularly relevant in industries requiring robust protective coatings against environmental degradation.
Organic Synthesis
3.1. Building Block for Complex Molecules
this compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules through various reactions such as coupling reactions and functional group transformations.
- Synthetic Pathways
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group readily undergoes esterification with alcohols under acidic or coupling agent conditions.
Mechanism :
-
Protonation of the carbonyl oxygen enhances electrophilicity (Fischer esterification) .
-
Nucleophilic attack by alcohol followed by dehydration forms the ester .
Example :
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methanol + Acid catalyst | Reflux, 4–6 h | Methyl 3-ethoxy-4-methylthiophene-2-carboxylate | ~85%* |
*Theoretical yield based on analogous thiophene esterification reactions .
Nucleophilic Substitution at Ethoxy Group
The ethoxy (-OCH₂CH₃) substituent participates in SN2 reactions with strong nucleophiles (e.g., amines, thiols):
Example Pathway :
Key Factors :
-
Requires acidic/basic conditions to activate the leaving group (ethoxy).
-
Steric hindrance from the methyl group may slow substitution kinetics .
Decarboxylation
Thermal or acidic conditions induce decarboxylation , yielding 3-ethoxy-4-methylthiophene:
Conditions :
-
Heating at 150–200°C or treatment with H₂SO₄.
-
Loss of CO₂ generates a resonance-stabilized thiophene derivative .
Product Stability :
The electron-donating ethoxy and methyl groups enhance aromatic stability post-decarboxylation .
Cycloaddition Reactions
The electron-rich thiophene ring participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride):
Example :
Key Observations :
-
Substitution at the 3- and 4-positions directs regioselectivity .
-
Ethoxy groups increase electron density, accelerating reaction rates.
Formation of Acid Derivatives
The carboxylic acid converts to derivatives via standard pathways:
| Derivative | Reagent | Conditions | Application |
|---|---|---|---|
| Acid Chloride | SOCl₂ or PCl₅ | Reflux, 2–4 h | Precursor for amides/anhydrides |
| Amide | NH₃ or RNH₂ + DCC | Room temperature | Pharmacologically active motifs |
Mechanistic basis: Nucleophilic acyl substitution .
Reduction Reactions
Controlled reduction of the carboxylic acid group yields primary alcohols:
Two-Step Process :
-
Esterification: Convert acid to methyl ester using methanol/H⁺ .
-
Reduction: Treat ester with LiAlH₄ or DIBAL-H to form alcohol .
Example :
Electrophilic Aromatic Substitution
The thiophene ring undergoes nitration or halogenation at the 5-position:
Nitration :
Regioselectivity :
Comparison with Similar Compounds
Comparison with Structurally Similar Thiophene Derivatives
Functional Group Variations
Methyl 3-Amino-4-methylthiophene-2-carboxylate
- Structure: Features an amino (-NH₂) group at position 3 and a methyl ester (-COOCH₃) at position 2.
- Molecular Formula: C₈H₁₁NO₂S.
- Key Differences: The amino group increases nucleophilicity, enabling participation in coupling reactions (e.g., Sandmeyer reactions) . The methyl ester reduces acidity (pKa ~5–6) compared to the carboxylic acid (pKa ~2–3), altering solubility in polar solvents .
- Applications: Used in synthesizing bioactive thienopyrimidines .
3-(2-Methoxyethoxy)-4-methylthiophene-2-carboxylic Acid
- Structure : Substituted with a methoxyethoxy (-OCH₂CH₂OCH₃) group at position 3.
- Molecular Formula : C₉H₁₂O₄S.
- Key Differences :
Substituent Electronic Effects
3-Chloro-4-(isopropylsulphonyl)-5-(methylthio)-thiophene-2-carboxylic Acid
- Structure : Contains chloro (-Cl), isopropylsulphonyl (-SO₂C₃H₇), and methylthio (-SCH₃) groups.
- Key Differences :
4-Bromo-3-methylthiophene-2-carboxylic Acid
Physicochemical Properties
Crystallographic and Reactivity Insights
- Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate: Exhibits planar geometry in the thiophene ring, with hydrogen bonding (2.554 Å) stabilizing the crystal lattice .
Preparation Methods
Halogenation and Formation of Reactive Intermediates
A common approach begins with 3-methylthiophene, which is selectively halogenated to form 2-chloro-3-methylthiophene or 2-bromo-3-methylthiophene. For example, chlorination with sulfuryl chloride at temperatures below 15°C yields 2-chloro-3-methylthiophene, which serves as a key intermediate for further reactions.
| Step | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| Halogenation | 3-methylthiophene + sulfuryl chloride, ≤15°C | 2-chloro-3-methylthiophene | Isolated by distillation at 84-86°C/120-133 hPa |
Grignard Reagent Formation and Carboxylation
The halogenated thiophene is converted into a Grignard reagent by reaction with magnesium in an ether solvent such as tetrahydrofuran (THF) under nitrogen atmosphere. The reaction is typically performed with reflux heating for about 30 minutes. Subsequently, carbon dioxide is bubbled into the reaction mixture at 25–35°C and allowed to react at room temperature for 2 hours, leading to carboxylation at the 2-position of the thiophene ring.
Introduction of the Ethoxy Group
The ethoxy substituent at the 3-position can be introduced by several methods:
Via ester intermediates: Starting from methyl esters of substituted thiophene carboxylic acids, reduction with diisobutylaluminum hydride (DIBAL-H) in dry solvents (THF and dichloromethane) at 0°C under nitrogen yields the corresponding aldehyde or alcohol intermediates. Subsequent reaction with ethanol or ethoxy reagents can introduce the ethoxy group.
Direct substitution: In some catalytic systems, the reaction of thiophenes with methanol and carbon tetrachloride in the presence of vanadium or iron catalysts leads to methyl esters at the 2-position. By analogy, ethoxy groups may be introduced by substituting methanol with ethanol under similar conditions.
Purification and Isolation
After synthesis, the product is typically purified by:
- Acidification to precipitate the carboxylic acid.
- Extraction with organic solvents such as ethyl acetate.
- Drying over magnesium sulfate.
- Evaporation of solvents under reduced pressure.
- Chromatographic purification if necessary, using silica gel and elution gradients of heptane/ethyl acetate.
Summary Table of Preparation Methods
Research Findings and Notes
The Grignard reagent method with subsequent carboxylation using CO2 is a well-established and efficient route for synthesizing thiophene carboxylic acids, providing good yields and scalability for industrial use.
The use of solvents such as tetrahydrofuran is preferred for Grignard reactions due to their ability to stabilize organomagnesium intermediates.
Catalytic systems involving vanadium, molybdenum, or iron complexes facilitate the formation of thiophene carboxylates from thiophene derivatives in the presence of CCl4 and alcohols, offering an alternative oxidative esterification pathway.
Reduction of esters with DIBAL-H is a mild and selective method to access aldehyde or alcohol intermediates, which can be further functionalized to introduce ethoxy groups.
The methods described emphasize environmentally friendly and economically feasible conditions, including mild temperatures and common solvents, making them suitable for industrial applications.
Q & A
Q. What are the recommended safety protocols for handling 3-ethoxy-4-methylthiophene-2-carboxylic acid in laboratory settings?
- Methodological Answer: Ensure adequate ventilation and use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water . For spills, sweep material into sealed containers to prevent environmental release. Avoid exposure to ignition sources due to potential flammability risks . Store in a cool, dry place away from incompatible substances (e.g., strong oxidizing agents) .
Q. How can researchers synthesize this compound, and what are common pitfalls?
- Methodological Answer: A typical route involves esterification of the corresponding thiophene carboxylic acid precursor. For example, methyl or ethyl ester derivatives (e.g., Methyl 3-amino-4-methylthiophene-2-carboxylate) can undergo hydrolysis under controlled alkaline conditions (e.g., NaOH/EtOH) to yield the carboxylic acid . Key pitfalls include incomplete hydrolysis due to insufficient reaction time or temperature. Optimize reaction monitoring via TLC or HPLC to track progress .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer: Use a combination of -NMR and -NMR to confirm the ethoxy and methyl substituents on the thiophene ring. IR spectroscopy can validate the carboxylic acid () and ester () functional groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For purity assessment, employ reverse-phase HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity?
- Methodological Answer: Introduce electron-withdrawing groups (e.g., halogens) at the 5-position of the thiophene ring to modulate electronic properties and improve binding affinity to biological targets. Alternatively, replace the ethoxy group with bulkier substituents (e.g., cyclopropyl) to study steric effects on activity. Computational modeling (e.g., DFT) can predict optimized geometries and interaction energies with target proteins . Validate modifications via in vitro assays (e.g., enzyme inhibition studies) .
Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?
- Methodological Answer: Systematically test solubility in solvents of varying polarity (e.g., DMSO, water, ethanol) under controlled temperatures (20–40°C). Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers. If low solubility impedes biological testing, employ co-solvents (e.g., PEG-400) or nanoformulation techniques (e.g., liposomal encapsulation) . Document solvent purity and lot-to-lot variability in raw materials as potential confounding factors .
Q. How can researchers investigate the environmental fate of this compound during disposal?
- Methodological Answer: Conduct biodegradation studies using OECD 301D (Closed Bottle Test) to assess aerobic degradation in water. Measure half-life in soil via spiked microcosm experiments and LC-MS/MS quantification. Evaluate bioaccumulation potential using log (octanol-water partition coefficient) calculations and in silico tools like EPI Suite . For hazardous byproducts, employ GC-MS to identify degradation intermediates .
Methodological Challenges and Solutions
Q. How to address inconsistencies in synthetic yields reported for this compound?
- Methodological Answer: Replicate literature procedures with strict control of reaction parameters (e.g., anhydrous conditions, inert atmosphere). Use standardized reagents (e.g., freshly distilled thionyl chloride for esterification) to minimize variability. If yields remain low, explore catalyst screening (e.g., DMAP for acylations) or microwave-assisted synthesis to accelerate kinetics .
Q. What experimental designs are optimal for studying its mechanism of action in biological systems?
- Methodological Answer: Use CRISPR-Cas9 knockout models to identify target genes/pathways. For enzyme targets, perform kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (). Pair with molecular docking (e.g., AutoDock Vina) to map binding sites. Cross-validate findings using isothermal titration calorimetry (ITC) for thermodynamic profiling .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
